3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate

Descripción general

Descripción

The compound is a derivative of 3,4-dihydroxyphenylacetic acid , which is a metabolite of the neurotransmitter dopamine . The presence of the hydrazinyl group and the propanoic acid hydrate group suggest that this compound may have been synthesized for specific research purposes.

Molecular Structure Analysis

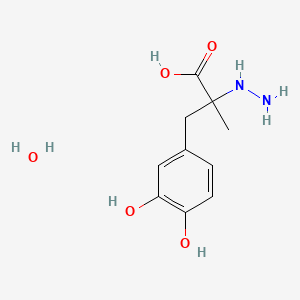

The molecular structure of this compound would include a phenyl ring with two hydroxyl groups (indicating the 3,4-dihydroxyphenyl part of the name), a hydrazinyl group (NH2NH2), and a 2-methylpropanoic acid hydrate group. The exact structure would depend on the positions of these groups on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the hydrazinyl group could potentially make this compound more reactive. The two hydroxyl groups on the phenyl ring could make this compound more polar and potentially increase its solubility in water .Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Potential Applications

The compound and its derivatives have been explored in various synthetic and chemical processes. For instance, the reaction of methyl esters with hydrazine hydrate and phenylhydrazine leads to the synthesis of new pyridazinone derivatives, indicating potential applications in the development of novel compounds through intermediate hydrazides and subsequent cyclization (Hovakimyan et al., 2004). Similarly, studies on carboxypeptidase A inhibition by aldehyde and ketone substrate analogues, including this compound, highlight its utility in enzyme inhibition research (Galardy & Kortylewicz, 1984).

Catalysis and Asymmetric Synthesis

The compound has been involved in catalytic processes, such as in the enantioselective synthesis of its esters through ruthenium-catalyzed hydrogenation, demonstrating its role in creating building blocks for synthesis (Jeulin et al., 2007).

Role in Biochemical Studies

Significant insights come from biochemical studies, where the compound is used to study enzyme inhibition and neurotransmitter metabolism. One study discusses its role in inhibiting dopa decarboxylase, an important enzyme in neurotransmitter synthesis (Porter et al., 1962).

Bioconjugation and Chemical Reactions

The combination of the compound with other acids in neutral aqueous solutions has been explored for bioorthogonal coupling reactions, revealing its potential in bioconjugation and chemical synthesis (Dilek et al., 2015).

Spectroscopic and Computational Studies

Computational and spectroscopic studies have utilized the compound for understanding solvent influence on UV-vis spectra and orbital shapes, highlighting its role in theoretical and quantum chemical research (Kuznik et al., 2011).

Pharmacological Research

Despite the exclusion of drug use and dosage information, it's worth noting that the compound's derivatives have been evaluated for antimicrobial activity, indicating its potential in pharmacological research (Fuloria et al., 2009).

Advanced Chemical Synthesis

Innovative synthesis methods, such as microwave-assisted synthesis, have been applied to this compound, showing advancements in chemical manufacturing processes (Zhang et al., 2013).

Mecanismo De Acción

Target of Action

The compound “3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate” is a metabolite of the neurotransmitter dopamine . Its primary targets are the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . These enzymes play a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in various brain functions, including mood regulation and reward-driven learning .

Mode of Action

This compound interacts with its targets, MAO and COMT, in a specific sequence. MAO catalyzes dopamine to DOPAC, and COMT catalyzes DOPAC to HVA . This interaction results in the degradation of dopamine, leading to changes in the levels of this neurotransmitter in the brain .

Biochemical Pathways

The compound affects the dopamine metabolic pathway. Dopamine can be metabolized into one of three substances: DOPAC, 3-methoxytyramine (3-MT), or norepinephrine . Both DOPAC and 3-MT are further degraded to form homovanillic acid (HVA) . These transformations occur through the action of the enzymes MAO and COMT, which are the primary targets of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on dopamine metabolism. By interacting with MAO and COMT, the compound influences the levels of dopamine and its metabolites in the brain . This can have various effects, depending on the specific context and the balance of these substances in the brain.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

. Its structure suggests that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s dihydroxyphenyl and hydrazinyl functional groups .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins, and to affect their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propiedades

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAOMKOIBXZKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B6579106.png)

![N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2-chlorobenzamide](/img/structure/B6579110.png)

![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6579120.png)

![2-chloro-4-fluoro-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B6579131.png)

![3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea](/img/structure/B6579143.png)

![2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6579147.png)

![4-fluoro-3-methyl-N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B6579149.png)

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B6579156.png)

![methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6579160.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579177.png)

![1-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6579179.png)

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579187.png)

![2-(4-chlorophenoxy)-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6579189.png)

![2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6579194.png)